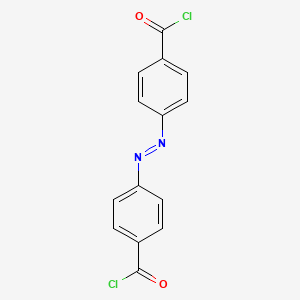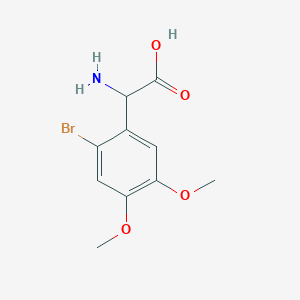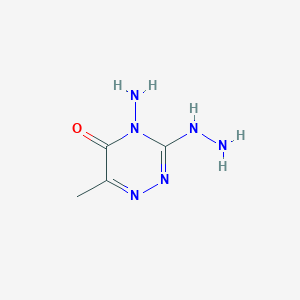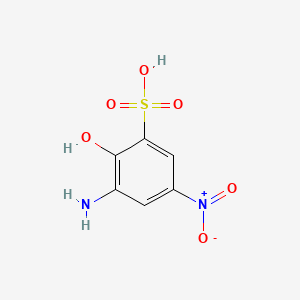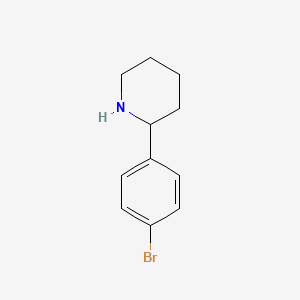
5-Bromo-3-(2-hydroxyethoxy)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-hydroxyethoxy)-pyridine is a chemical compound with the molecular formula C8H11BrN2O3 . It has an average mass of 263.089 Da and a monoisotopic mass of 261.995300 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-(2-hydroxyethoxy)-pyridine includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . It has a molar refractivity of 54.5±0.5 cm³ and a polarizability of 21.6±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
5-Bromo-3-(2-hydroxyethoxy)-pyridine has a density of 1.6±0.1 g/cm³ and a boiling point of 373.4±52.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.9 mmHg at 25°C and an enthalpy of vaporization of 71.8±6.0 kJ/mol . The compound has a flash point of 179.6±30.7 °C .Aplicaciones Científicas De Investigación
- “5-Bromo-3-(2-hydroxyethoxy)-pyridine” is a chemical compound that is used in the field of pharmaceuticals and drug development .
- It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
- This compound has been mentioned in a study about the development of hybrid compounds for the treatment of HIV .
- The study discusses the molecular hybrid strategy, where two or more pharmacophore units of bioactive scaffolds are combined into a single molecular structure .
- These hybrid structures have the potential to have higher efficacy and lower toxicity than their parent molecules .
- The 5′-bromo-3-hydroxyl analogs had promising potential against the enzymes RT and IN .
Pharmaceuticals and Drug Development
HIV Treatment
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUXSYPUWVAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402388 |
Source


|
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
CAS RN |
284040-71-7 |
Source


|
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

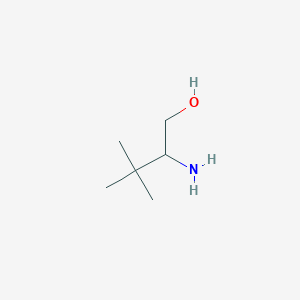
![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)
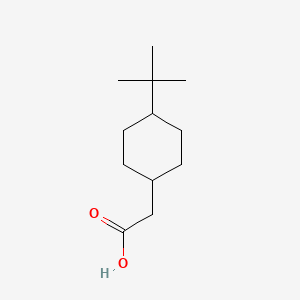
![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)
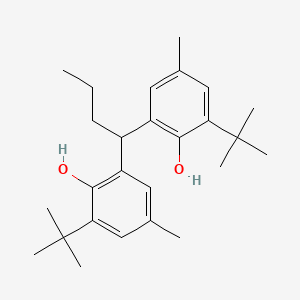
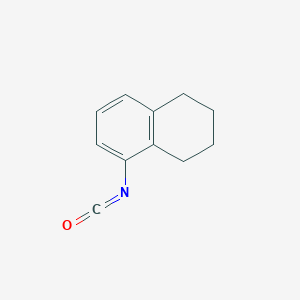
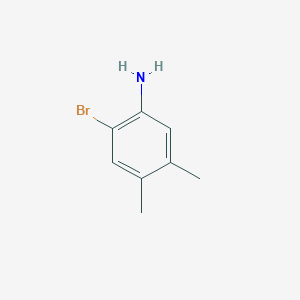
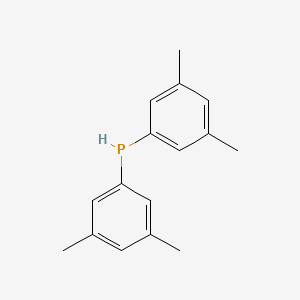
![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)
